2,5-Bis(4-Bromophenyl)-p-xylene
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Overview
Description
2,5-Bis(4-Bromophenyl)-p-xylene is a chemical compound with the empirical formula C20H16Br2 . It is a solid substance and its molecular weight is 416.15 . The compound is also known by the name 1,4-bis(4-bromophenyl)-2,5-dimethylbenzene .
Molecular Structure Analysis
The molecular structure of 2,5-Bis(4-Bromophenyl)-p-xylene consists of a central xylene group substituted with two 4-bromophenyl groups . The exact mass of the molecule is 413.96200 .Scientific Research Applications
1. Optoelectronic Processes in Covalent Organic Frameworks
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used as a building block in the synthesis of covalent organic frameworks (COFs). These COFs have potential applications in optoelectronic devices such as sensors, photocatalysts, supercapacitors, battery materials, solar-harvesting devices, and light-emitting diodes .
- Methods of Application : The synthesis of COFs involves the use of diverse linkage chemistries. A large number of building blocks that can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers have recently been integrated into the scaffolds of COFs .
- Results or Outcomes : The unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for optoelectronic applications .
2. Material Building Blocks
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used as a building block for multi-substituted acenes .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of “2,5-Bis(4-Bromophenyl)-p-xylene” as a building block in the synthesis of multi-substituted acenes .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
3. Synthesis of Thiazole Derivatives
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used in the synthesis of thiazole derivatives, which have diverse biological activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of “2,5-Bis(4-Bromophenyl)-p-xylene” in the synthesis of thiazole derivatives .
- Results or Outcomes : Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
4. Synthesis of Porous Organic-Inorganic Polymers
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used in the synthesis of porous organic-inorganic polymers (POIPs) .
- Methods of Application : The synthesis of POIPs involves Heck couplings of octavinylsilsesquioxane (OVS) with "2,5-Bis(4-Bromophenyl)-p-xylene" .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
5. Synthesis of Hybrid Microporous Polymers
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used in the synthesis of hybrid microporous polymers through Heck couplings of octavinylsilsesquioxane (OVS) with 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (OXD-Br2), tetrabromothiophene (Th-Br4), and 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene (TPTh-Br2), obtaining the porous organic–inorganic polymers (POIPs) .
- Methods of Application : The synthesis of POIPs involves Heck couplings of octavinylsilsesquioxane (OVS) with "2,5-Bis(4-Bromophenyl)-p-xylene" .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
6. Synthesis of Boron Ketoiminate-Based Conjugated Polymers
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used in the synthesis of boron ketoiminate-based conjugated polymers through the Sonogashira coupling reaction .
- Methods of Application : The synthesis of these polymers involves the Sonogashira coupling reaction .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
2,5-Bis(4-Bromophenyl)-p-xylene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
1,4-bis(4-bromophenyl)-2,5-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBZPUNQPKBQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479173 |
Source
|
Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-Bromophenyl)-p-xylene | |
CAS RN |
853234-55-6 |
Source
|
Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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